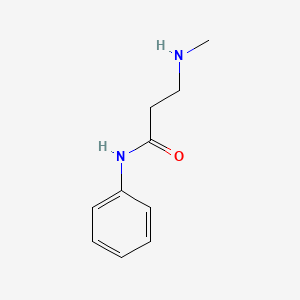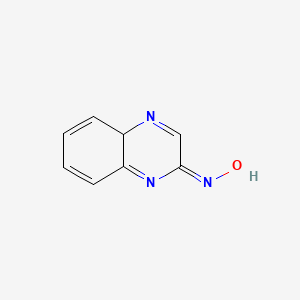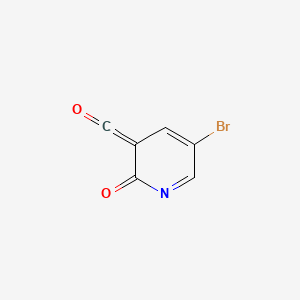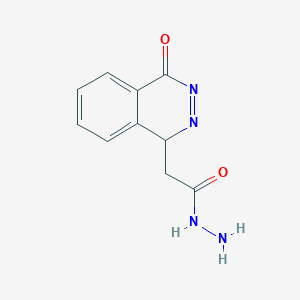![molecular formula C65H71Cl2P2Ru-3 B12348006 (R)RuCl[(pcymene)(DMBINAP)]Cl](/img/structure/B12348006.png)
(R)RuCl[(pcymene)(DMBINAP)]Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®RuCl[(pcymene)(DMBINAP)]Cl, also known as Chloro®-(+)-2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthylruthenium(II) chloride, is a chiral ruthenium complex. This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the chiral ligand DMBINAP (2,2′-bis(di-(3,5-xylyl)phosphino)-1,1′-binaphthyl) imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®RuCl[(pcymene)(DMBINAP)]Cl typically involves the reaction of ruthenium chloride with the chiral ligand DMBINAP in the presence of p-cymene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the complex. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of ®RuCl[(pcymene)(DMBINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is typically produced in powder form and stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
®RuCl[(pcymene)(DMBINAP)]Cl undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in the hydrogenation of alkenes and ketones.
Oxidation: The compound can participate in oxidation reactions, often in the presence of suitable oxidizing agents.
Substitution: Ligand substitution reactions can occur, where the p-cymene or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed
Hydrogenation: The major products are the corresponding reduced forms of the substrates, such as alkanes or alcohols.
Oxidation: Oxidized products such as ketones or epoxides.
Substitution: New ruthenium complexes with different ligands.
Scientific Research Applications
®RuCl[(pcymene)(DMBINAP)]Cl has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the production of pharmaceuticals and fine chemicals.
Biology: Employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: Investigated for its potential in the development of new therapeutic agents due to its ability to catalyze the formation of chiral molecules.
Industry: Utilized in the production of high-value chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of ®RuCl[(pcymene)(DMBINAP)]Cl involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen or other reactive species. The chiral ligand DMBINAP induces enantioselectivity by creating a chiral environment around the ruthenium center, which influences the stereochemistry of the reaction products. The p-cymene ligand stabilizes the complex and facilitates the catalytic process .
Comparison with Similar Compounds
Similar Compounds
®-RuCl[(p-cymene)(BINAP)]Cl: Similar structure but with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as the ligand.
(S)-RuCl[(p-cymene)(T-BINAP)]Cl: Contains T-BINAP (2,2′-bis(di-tert-butylphosphino)-1,1′-binaphthyl) as the ligand.
®-RuCl[(p-cymene)(SEGPHOS)]Cl: Uses SEGPHOS (5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) as the ligand
Uniqueness
®RuCl[(pcymene)(DMBINAP)]Cl is unique due to the presence of the DMBINAP ligand, which provides enhanced steric and electronic properties compared to other ligands. This results in higher enantioselectivity and efficiency in catalytic reactions, making it a preferred choice for certain asymmetric syntheses .
Properties
Molecular Formula |
C65H71Cl2P2Ru-3 |
|---|---|
Molecular Weight |
1086.2 g/mol |
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;carbanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C52H48P2.C10H14.3CH3.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h9-32H,1-8H3;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
InChI Key |
AQQUDTOPASLIHO-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)


![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)




![8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)




![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
